Benzoic acid--cyclohexa-2,5-diene-1,4-dione (1/1)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohexa-2,5-diene-1,4-dione under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as m-chloroperoxybenzoic acid, which facilitates the oxidation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and industrial processes .
Scientific Research Applications
Benzoic acid–cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential cytotoxic effects on cancer cells.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid–cyclohexa-2,5-diene-1,4-dione involves several pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells through the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP) protein.
Reactive Oxygen Species (ROS) Formation: It promotes the formation of ROS, which can lead to oxidative stress and cell death.
Cell Cycle Arrest: The compound can cause cell cycle arrest, preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-diene-1,4-dione (p-benzoquinone): Shares similar quinone structure and reactivity.
Hydroquinone: A reduced form of quinone with different redox properties.
Phenyl-p-benzoquinone: A derivative with a phenyl group attached to the quinone ring.
Uniqueness
Benzoic acid–cyclohexa-2,5-diene-1,4-dione is unique due to its combined properties of benzoic acid and quinone
Properties
CAS No. |
514857-57-9 |
---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
benzoic acid;cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O2.C6H4O2/c8-7(9)6-4-2-1-3-5-6;7-5-1-2-6(8)4-3-5/h1-5H,(H,8,9);1-4H |
InChI Key |
FMMANKHJXZGUSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC(=O)C=CC1=O |
Origin of Product |
United States |
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